molecular formula C36H54N2O6 B1245860 6'',7''-Dihydro-5',5'''-dicapsaicin

6'',7''-Dihydro-5',5'''-dicapsaicin

Cat. No. B1245860
M. Wt: 610.8 g/mol
InChI Key: VONRPUZNFPTEEM-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'',7''-dihydro-5',5'''-dicapsaicin is a capsaicinoid that is a dimer obtained by replacement of the hydrogen at position 5' of capsaicin with 6'',7''-dihydrocapsaicin. It is isolated from the dried fruits of Capsicum annuum and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a capsaicinoid, a member of biphenyls, a monocarboxylic acid amide and a member of guaiacols.

Scientific Research Applications

Antioxidant Activity

6'',7''-Dihydro-5',5'''-dicapsaicin has demonstrated antioxidant activity comparable to that of capsaicin, without the pungent taste typically associated with capsaicin (Ochi, Takaishi, Kogure, & Yamauti, 2003).

Enzyme Inhibition

This compound acts as a noncompetitive inhibitor of cytochrome P450IIE1, influencing the metabolism of other substances in the body. This was determined through studies examining the oxidation of p-nitrophenol and the binding of the compound to cytochrome P450IIE1 (Gannett, Iversen, & Lawson, 1990).

Gastrointestinal Function

Capsaicinoids like 6'',7''-Dihydro-5',5'''-dicapsaicin have been examined for their effects on gastrointestinal function. They modulate capsaicin-sensitive afferent nerves, which play crucial roles in defending organs against various types of damage (Mózsik, Past, Abdel Salam, Kuzma, & Perjési, 2009).

Neurological and Barrier Effects

Research has also explored the effects of dihydrocapsaicin on the blood-brain barrier and cerebral damage in ischemia/reperfusion models. It was found to reduce oxidative stress and inflammation, thereby protecting cerebral and blood-brain barrier integrity (Janyou, Wicha, Jittiwat, Suksamrarn, Tocharus, & Tocharus, 2017).

Influence on Liver Enzymes

Capsaicin and dihydrocapsaicin can modulate liver enzyme activities, specifically various cytochrome P450 enzymes. This indicates the potential for food–drug interactions mediated by these compounds (Zhang, Hu, Wang, & Li, 2012).

properties

Molecular Formula

C36H54N2O6

Molecular Weight

610.8 g/mol

IUPAC Name

N-[[4-hydroxy-3-[2-hydroxy-3-methoxy-5-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl]-5-methoxyphenyl]methyl]-8-methylnonanamide

InChI

InChI=1S/C36H54N2O6/c1-25(2)15-11-7-9-13-17-33(39)37-23-27-19-29(35(41)31(21-27)43-5)30-20-28(22-32(44-6)36(30)42)24-38-34(40)18-14-10-8-12-16-26(3)4/h11,15,19-22,25-26,41-42H,7-10,12-14,16-18,23-24H2,1-6H3,(H,37,39)(H,38,40)/b15-11+

InChI Key

VONRPUZNFPTEEM-RVDMUPIBSA-N

Isomeric SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCC/C=C/C(C)C)OC)O

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCCC=CC(C)C)OC)O

synonyms

6'',7''-dihydro-5',5'''-dicapsaicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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